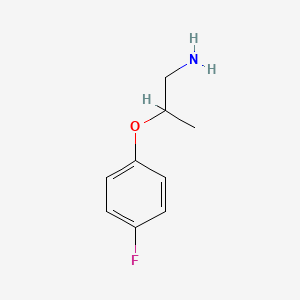

2-(4-Fluorophenoxy)propylamine

説明

Overview of Aryloxyalkylamine Scaffolds in Synthetic Chemistry

Aryloxyalkylamine scaffolds are structural motifs characterized by an aromatic ring linked to an alkylamine chain through an ether bond. This arrangement confers a unique combination of properties, including the ability to participate in a variety of chemical reactions. chemimpex.com In synthetic chemistry, these scaffolds are highly valued as building blocks for creating diverse molecular architectures. enamine.net Their utility stems from the modifiable nature of both the aromatic ring and the alkylamine side chain, allowing for fine-tuning of physicochemical and biological properties. The ether linkage is generally stable, providing a robust connection between the two key components of the scaffold. The amine group, being a primary or secondary amine, serves as a reactive handle for further functionalization, such as acylation, alkylation, and reductive amination. The aromatic portion can be substituted with various functional groups to modulate properties like lipophilicity, electronic effects, and steric hindrance. This adaptability makes aryloxyalkylamine scaffolds a cornerstone in the construction of combinatorial libraries for drug discovery and in the development of functional materials. nih.gov

Historical Context of Fluorinated Phenoxyamines in Chemical Synthesis

The introduction of fluorine into organic molecules has a profound impact on their properties, a discovery that has been pivotal in the development of modern chemistry. nih.govlew.ro The history of organofluorine chemistry dates back to the 19th century, but it was in the mid-20th century that its application in pharmaceuticals and materials science began to flourish. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts increased metabolic stability to molecules. wikipedia.org Fluorine's high electronegativity can also alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. lew.ro

Significance of 2-(4-Fluorophenoxy)propylamine as a Key Synthetic Precursor

This compound stands out as a particularly important derivative within the fluorinated phenoxyamine class. chemimpex.com Its structure, featuring a fluorine atom at the para-position of the phenoxy ring and a methyl group on the alpha-carbon of the propylamine (B44156) chain, makes it a crucial intermediate in the synthesis of a variety of target molecules. chemimpex.comgoogle.com This compound serves as a key building block in the pharmaceutical industry, particularly in the development of agents targeting the central nervous system. chemimpex.com Its structural elements are found in several biologically active compounds, and its chirality, arising from the stereocenter at the second carbon of the propylamine chain, adds another layer of specificity for interaction with biological targets. The demand for enantiomerically pure forms of this compound has driven the development of asymmetric syntheses and chiral resolution techniques. Beyond pharmaceuticals, its utility extends to agrochemicals and materials science, where it is used to create specialized polymers and coatings. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-fluorophenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMIGRSVUBPFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-30-0 | |

| Record name | 1-[(1-aminopropan-2-yl)oxy]-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Industrial Production

The synthesis of 2-(4-Fluorophenoxy)propylamine can be achieved through several synthetic routes. A common laboratory-scale approach involves the nucleophilic substitution reaction between 4-fluorophenol (B42351) and a suitable 2-halopropylamine derivative, often in the presence of a base to facilitate the reaction.

Key starting materials for this synthesis typically include:

4-Fluorophenol

2-Chloropropylamine or 2-Bromopropylamine (or their protected analogues)

A base such as potassium carbonate or sodium hydroxide (B78521)

A suitable solvent, for example, acetonitrile (B52724) or dimethylformamide (DMF)

Industrial production methods generally follow similar principles but are optimized for scale, efficiency, and cost-effectiveness. This may involve the use of phase-transfer catalysts or flow chemistry techniques to improve yield and purity while minimizing waste.

Chemical and Physical Properties

The physical and chemical properties of 2-(4-Fluorophenoxy)propylamine are important for its handling, storage, and application in further synthetic steps.

| Property | Value |

| Physical State | Liquid at room temperature. chemimpex.com |

| Solubility | Soluble in many organic solvents like alcohols, ethers, and ketones. chembk.comchembk.com |

| Melting Point | Data not consistently available, may be below room temperature. |

| Boiling Point | Approximately 212-214 °C (for the related isomer 3-(4-fluorophenoxy)propylamine). chembk.comchembk.com |

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-(4-Fluorophenoxy)propylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the oxygen, the methylene (B1212753) protons of the propylamine (B44156) chain, the methyl protons, and the amine protons. docbrown.info The coupling patterns would provide information about the connectivity of the atoms. hmdb.caorgchemboulder.com

¹³C NMR spectroscopy would reveal the number of unique carbon environments.

¹⁹F NMR spectroscopy would show a characteristic signal for the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic absorption bands for the C-O-C ether linkage, the N-H bonds of the primary amine, the C-H bonds of the alkyl and aromatic groups, and the C-F bond. japsonline.comnist.gov

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (169.2 g/mol ), as well as fragmentation patterns that can help confirm the structure. nist.gov

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a common technique used to assess the purity of this compound, often achieving purities of ≥97%. chemimpex.comusbio.net Gas chromatography (GC) could also be employed for its analysis. nist.gov These methods are also crucial for separating it from structurally related isomers. nih.gov

Role As a Chemical Intermediate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | ~ 6.9 - 7.1 | Multiplet | |

| Aromatic (2H) | ~ 6.8 - 7.0 | Multiplet | |

| O-CH | ~ 4.0 - 4.5 | Multiplet | |

| CH-NH₂ | ~ 3.0 - 3.5 | Multiplet | |

| CH₃ | ~ 1.1 - 1.3 | Doublet | ~ 6 - 7 |

| NH₂ | ~ 1.5 - 3.0 | Broad Singlet |

Predicted ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-F (Aromatic) | ~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-O (Aromatic) | ~ 153 - 156 |

| CH (Aromatic) | ~ 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| CH (Aromatic) | ~ 114 - 118 (d, ³JCF ≈ 7-9 Hz) |

| O-CH | ~ 70 - 75 |

| CH-NH₂ | ~ 45 - 50 |

| CH₃ | ~ 18 - 23 |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions. The doublet (d) multiplicity in the ¹³C NMR is due to coupling with the fluorine atom.

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the methine proton of the propylamine (B44156) chain and the adjacent methyl and amine protons. It would also help in assigning the aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹JCH). columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the O-CH carbon would show a cross-peak with the corresponding O-CH proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This technique is invaluable for piecing together the molecular fragments. For example, HMBC would show a correlation between the methyl protons and the methine carbon, as well as the carbon atom attached to the amine group. Importantly, it would also reveal correlations between the O-CH proton and the aromatic carbons, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. acdlabs.com The molecular formula for this compound is C₉H₁₂FNO, giving it a molecular weight of approximately 169.2 g/mol . chemimpex.com

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is characteristic of the molecule's structure.

Expected Fragmentation Pattern:

The most common fragmentation pathway for amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu

Molecular Ion Peak [M]⁺•: An ion corresponding to the intact molecule would be observed at m/z 169.

Base Peak: For aliphatic amines, the base peak often results from α-cleavage. docbrown.info In this case, the loss of a methyl radical (•CH₃) from the molecular ion would lead to the formation of a stable iminium ion at m/z 154. Alternatively, cleavage of the bond between the chiral carbon and the phenoxy group could occur.

Other Fragment Ions: Other significant fragments could arise from the cleavage of the ether bond or fragmentation of the fluorophenyl ring. For example, a fragment corresponding to the fluorophenoxy group might be observed.

Table of Potential Fragment Ions:

| m/z | Proposed Fragment |

| 169 | [C₉H₁₂FNO]⁺• (Molecular Ion) |

| 154 | [C₈H₉FNO]⁺ |

| 111 | [C₆H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: The actual fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)). acdlabs.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, ether, and aromatic functionalities. Samples for IR analysis are often prepared as KBr pellets. azom.com

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3250 | N-H (amine) | Symmetric and Asymmetric Stretching |

| 1650 - 1550 | N-H (amine) | Bending (Scissoring) |

| 1260 - 1200 | C-F (aromatic) | Stretching |

| 1250 - 1000 | C-O-C (ether) | Asymmetric Stretching |

| 1150 - 1085 | C-N (amine) | Stretching |

| ~1500 and ~1600 | C=C (aromatic) | Ring Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 3000 - 2850 | C-H (aliphatic) | Stretching |

Note: The exact positions of the peaks can be influenced by intermolecular interactions and the physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a high-quality single crystal of this compound would be required. anton-paar.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. core.ac.uk While a specific crystal structure for this compound is not publicly available, a successful analysis would yield a detailed 3D model of the molecule, confirming the connectivity established by NMR and providing insight into its stereochemistry and intermolecular interactions in the crystal lattice.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose.

High-Performance Liquid Chromatography (HPLC): A United States Biological product sheet indicates a purity of ≥97% for this compound as determined by HPLC. usbio.net A typical HPLC method for a compound of this nature might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a UV detector.

Gas Chromatography (GC): GC is also a suitable method for purity analysis of volatile compounds like this compound. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. researchgate.net

Both techniques would provide a chromatogram in which the area of the main peak corresponding to this compound, relative to the total area of all peaks, is used to calculate the purity.

Amination Reactions and Alkylation Pathways

The primary amine group of this compound is a key functional group that dictates much of its reactivity, particularly in amination and alkylation reactions. As a primary amine, it can act as a nucleophile, readily reacting with electrophiles. uomustansiriyah.edu.iq

One of the most fundamental reactions is N-alkylation , where the amine reacts with alkyl halides. libretexts.orgmasterorganicchemistry.com This process, however, can be difficult to control as the resulting secondary amine is often more nucleophilic than the primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.comgoogle.com To achieve selective mono-N-alkylation, specific reagents and conditions are often employed, such as the use of cesium hydroxide (B78521), which has been shown to promote the formation of secondary amines. google.comorganic-chemistry.org

Another significant pathway for modifying the amine group is reductive amination . libretexts.orgmasterorganicchemistry.com This one-pot reaction involves the treatment of an aldehyde or ketone with the amine in the presence of a reducing agent. libretexts.orgtandfonline.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride, the latter being particularly useful as it can selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This method is highly versatile and is a preferred route for the synthesis of more substituted amines, avoiding the issue of overalkylation seen in direct alkylation. masterorganicchemistry.comd-nb.info

The amine functionality can also be introduced through various synthetic routes. The synthesis of primary amines can be achieved through the reductive amination of ketones and aldehydes with ammonia. d-nb.info Iron-catalyzed reductive amination has been shown to be effective for a broad range of substrates, including aryl-alkyl ketones, with good tolerance for various functional groups. d-nb.info

Reactivity of the Phenoxy Moiety and Substituent Effects

The ether bond (C-O-C) in the phenoxy group can potentially be cleaved under harsh reaction conditions, although it is generally stable. The reactivity of this bond is influenced by the nature of the substituents on the aromatic ring.

The fluorine substituent also impacts the properties of the molecule. For instance, in related fluorophenoxy compounds, the fluorine atom can enhance reactivity in nucleophilic substitution reactions. cymitquimica.com The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenoxy Ring

The fluorophenoxy ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome being highly dependent on the reaction conditions and the directing effects of the substituents.

Electrophilic Aromatic Substitution (EAS): The ether oxygen of the phenoxy group is an activating group and an ortho-, para-director for electrophilic aromatic substitution due to its ability to donate a lone pair of electrons to the ring through resonance. However, the fluorine atom at the para-position is a deactivating group, which can complicate the regioselectivity of EAS reactions. In a related compound, 4-fluoroanisole (B119533), electrophilic attack, such as nitration, is directed to the ortho position relative to the methoxy (B1213986) group. rsc.org The kinetics of nitration of 4-fluoroanisole have been studied, indicating the formation of 2-nitro derivatives. rsc.org It is expected that this compound would exhibit similar behavior, with electrophiles preferentially attacking the positions ortho to the propoxyamine side chain.

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is a key reaction for haloarenes, but it typically requires the presence of strong electron-withdrawing groups to activate the ring. nsf.govbyjus.com The fluorine atom in this compound can act as a leaving group in S_NAr reactions, especially when the aromatic ring is activated. byjus.comnih.gov While the propoxyamine group is not a strong electron-withdrawing group, the inherent electron-withdrawing nature of the fluorine atom can facilitate nucleophilic substitution under certain conditions. researchgate.net For example, methods using organic photoredox catalysis have been developed for the nucleophilic defluorination of unactivated fluoroarenes, allowing for the substitution of fluoride (B91410) with various nucleophiles, including amines. nih.gov

Mechanisms of Propylamine Derivative Dehydrogenation and Cation Formation

The propylamine side chain of this compound can undergo dehydrogenation, a reaction of significant interest in catalysis. The dehydrogenation of primary amines can lead to the formation of imines or nitriles. acs.org The mechanism often involves metal catalysts, such as those based on iridium or ruthenium. acs.orgdokumen.pub

One proposed mechanism for amine dehydrogenation involves the initial formation of an imine, which can then be further dehydrogenated to a nitrile. ethz.ch Another pathway suggests the formation of an imine cation through electron and proton transfer. ethz.ch These intermediates are key in subsequent reactions, such as nucleophilic addition. ethz.ch Studies on the dehydrogenation of various primary amines have shown that the reaction rate can be influenced by the electronic properties of substituents on the aromatic ring, with electron-donating groups often enhancing the conversion to nitriles. acs.org

In the context of mass spectrometry, the propylamine moiety can undergo characteristic fragmentation upon ionization. docbrown.info The electron impact mass spectra of propylamine derivatives show distinct fragmentation patterns that can be used for their identification. nih.gov The initial ionization of the molecule leads to a molecular ion, which then fragments. docbrown.info For propylamine, a common fragmentation pathway involves the loss of an ethyl radical to form a prominent ion at m/z 30, corresponding to [CH_2=NH_2]^+. docbrown.info The fragmentation of this compound would likely involve similar pathways, with additional fragmentation patterns arising from the fluorophenoxy group. The analysis of these fragmentation patterns is crucial for the structural elucidation of such compounds. nih.govlibretexts.orgresearchgate.net

Ring-Closing Reactions and Heterocycle Formation involving the Amine Functionality

The primary amine functionality in this compound, in conjunction with the phenoxy group, provides the potential for intramolecular cyclization reactions to form various heterocyclic compounds. msu.eduuomus.edu.iq These reactions are a powerful tool in organic synthesis for the construction of complex molecular architectures. masterorganicchemistry.com

One possible pathway involves the intramolecular amination of a suitable derivative. For example, if the aromatic ring were functionalized with a leaving group at the ortho position to the propoxyamine side chain, an intramolecular nucleophilic substitution could lead to the formation of a six-membered nitrogen-containing heterocycle. The synthesis of nitrogen-containing heterocycles from primary amines and alkyl dihalides is a known transformation. organic-chemistry.org

Furthermore, intramolecular cyclization can be triggered by various catalytic systems. For instance, the cyclization of phenol (B47542) derivatives with a double bond in the side chain can lead to the formation of dihydrobenzofurans. researchgate.net While this compound does not possess an alkene in its side chain, this illustrates the potential for cyclization reactions involving the phenoxy group.

Modifications of the Amine Functionality

The primary amine group is the most reactive site on the this compound molecule and serves as a versatile handle for a wide array of chemical transformations.

Amidation and Sulfonamidation

A fundamental strategy for modifying the amine group is through the formation of amide or sulfonamide linkages. These reactions are widely used to introduce diverse substituents, thereby altering the molecule's steric and electronic properties.

Amidation is typically achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. Alternatively, direct coupling with a carboxylic acid can be facilitated by peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Research on related phenoxyacetamide structures has demonstrated the coupling of phenoxy-alkanoic acids with various amines to produce a library of amide analogues. nih.gov This approach can be inverted, using this compound as the amine component to explore a wide range of R-groups.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This creates a stable sulfonamide bond (-NH-SO₂-), which is a common feature in many biologically active compounds. The resulting sulfonamides have different geometric and hydrogen-bonding properties compared to amides. For instance, complex structures incorporating a sulfonamide group linked to a fluorophenoxy-containing moiety have been synthesized, highlighting the utility of this linkage in medicinal chemistry. drugbank.com

Table 1: Amidation and Sulfonamidation Reactions

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Amidation | Carboxylic Acid/Coupling Agent or Acyl Chloride | Amide (-NH-C=O) |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives represents another important modification of the primary amine. These functional groups are known to act as potent hydrogen-bond donors and can participate in key binding interactions with biological targets. biointerfaceresearch.com

The standard method for synthesizing urea derivatives involves the addition of the amine to an isocyanate (R-N=C=O). researchgate.net The reaction is typically straightforward and proceeds under mild conditions. Similarly, thiourea derivatives are formed by reacting the amine with an isothiocyanate (R-N=C=S). researchgate.netwipo.int

In drug discovery, the substitution of a urea's carbonyl oxygen with sulfur to form a thiourea can significantly impact biological activity. nih.gov While structurally similar, the thiourea group has distinct electronic and steric properties. Some studies have found that thiourea derivatives exhibit more potent or different biological activities compared to their urea counterparts, whereas in other cases, the urea is superior. biointerfaceresearch.comnih.gov This bioisosteric replacement is a common strategy in lead optimization. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

| Derivative | Reagent | Functional Group Formed | Key Feature |

|---|---|---|---|

| Urea | Isocyanate (R-N=C=O) | Urea (-NH-C(O)-NH-) | Hydrogen bond donor/acceptor |

Reductive Amination with Carbonyl Compounds

Reductive amination is one of the most powerful and widely used methods for forming carbon-nitrogen bonds and is highly applicable to this compound. synplechem.com This reaction allows for the introduction of a vast array of alkyl or arylalkyl substituents onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine.

The process involves two key steps that are often performed in a single pot:

Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate (or an enamine if the carbonyl is sterically hindered).

Reduction: A reducing agent present in the reaction mixture reduces the newly formed imine to a stable amine. masterorganicchemistry.com

A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comgoogle.com For example, patents describe the reaction of the related compound 3-(4-fluorophenoxy)propylamine with an aldehyde in the presence of sodium triacetoxyborohydride to yield a secondary amine derivative. google.com This method avoids the problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The reaction is broadly applicable to both aldehydes and ketones, providing access to a diverse set of N-substituted analogues. nih.govorganic-chemistry.org

Modifications on the Propyl Chain

Altering the three-carbon propyl chain that links the amine and the phenoxy ether provides another avenue for structural diversification. These modifications can influence the molecule's flexibility, lipophilicity, and spatial orientation.

Chain Elongation and Shortening Approaches

Creating analogues with different linker lengths is a common strategy to optimize the positioning of functional groups for target engagement. However, direct chain elongation or shortening on the pre-formed this compound molecule is often synthetically inefficient.

Instead, these analogues are typically prepared by selecting different starting materials.

Chain Elongation: To synthesize a butylamine (B146782) analogue, for example, a synthetic route would start with 4-(4-fluorophenoxy)butan-2-one, which could then undergo reductive amination to introduce the amine.

Chain Shortening: For an ethylamine (B1201723) analogue, a common precursor would be a 2-(4-fluorophenoxy)acetyl derivative or a corresponding halide that can be reacted with an amine source.

The existence of various chain-length analogues in the chemical literature, such as N-[2-(4-fluorophenoxy)ethyl] and 1-[3-(4-fluorophenoxy)propyl] derivatives, confirms that this strategy is widely employed to explore the optimal linker length for a given application. google.comgoogle.com

Introduction of Stereocenters via Substitutions

The this compound molecule is inherently chiral, with a stereocenter located at the second carbon (C2) of the propyl chain, the point of attachment for the amine group.

Existing Stereocenter: The compound can exist as a racemate (a 1:1 mixture of R and S enantiomers) or as single, resolved enantiomers. Subsequent derivatization of the racemic amine will generally lead to a racemic product. However, if a single enantiomer of the amine is used as the starting material, an enantiomerically pure product can be obtained. The stereochemistry at this position can be crucial for biological activity.

Introduction of New Stereocenters: Further stereocenters can be introduced through modifications on the propyl chain or via reactions at the amine.

Substitution on the Chain: Introducing a substituent, such as a methyl group, at C1 or C3 of the propyl chain would create a second stereocenter. This results in the formation of diastereomers, which have different physical properties and often distinct biological profiles. The synthesis of such specific diastereomers requires stereocontrolled synthetic methods.

Reaction at the Amine: As described in section 5.1.3, the reductive amination of this compound with a prochiral ketone will generate a new stereocenter on the N-substituent, also leading to a mixture of diastereomers.

The synthesis and study of specific stereoisomers are critical, as biological systems are chiral, and often only one isomer is responsible for the desired effect. The existence of related compounds with defined stereochemistry, such as (2S)-2-(4-amino-3-fluorophenoxy)propanamide, underscores the importance of stereochemical control in this class of molecules. nih.gov

Modifications on the Fluorophenoxy Moiety

The fluorophenoxy moiety of this compound is a critical component for its biological activity, and its modification is a key strategy in the development of new analogues. These modifications primarily involve altering the electronic and steric properties of the phenyl ring by changing the fluorine substitution or by modifying the ether linkage that connects the phenyl ring to the propylamine backbone.

Alteration of Fluorine Substitution Patterns on the Phenyl Ring

The position and number of fluorine substituents on the phenyl ring significantly influence the molecule's properties, including metabolic stability and target-binding affinity. rsc.org Researchers have explored various substitution patterns beyond the common 4-fluoro (para) position.

One common alteration is the relocation of the fluorine atom to the ortho (2-fluoro) or meta (3-fluoro) positions. For instance, the design of 4-(2-fluorophenoxy)quinoline derivatives represents a shift to the ortho position. nih.gov Structure-activity relationship (SAR) studies have revealed that such a change can be favorable for biological activity; in some contexts, an ortho-substituted phenyl ring enhances the desired effects. nih.gov The rationale behind these modifications often relates to optimizing interactions with the target protein. An ortho-fluorine, for example, can improve metabolic stability and membrane permeability compared to its para-substituted counterparts.

Beyond simple relocation, the synthesis of di- or poly-fluorinated analogues is another area of investigation. The introduction of additional halogen atoms, such as in 2-chloro-4-fluorophenoxy or 3-fluoro B-ring analogues, has been explored to modulate activity. nih.govmdpi.com However, the addition of more halogens does not always lead to improved performance and can sometimes decrease binding affinity. nih.gov The synthesis of these multi-substituted rings often requires specific precursors and reaction conditions, as seen in the Diels-Alder reactions of 2,6-difluoro- and 2,3,5,6-tetrafluorobenzoquinones, where the substitution pattern dictates the reaction's stereochemistry. rsc.org

Table 1: Examples of Analogues with Altered Fluorine Substitution

| Compound/Derivative Class | Substitution Pattern | Key Research Finding | Reference(s) |

| Quinoline (B57606) Derivatives | 2-Fluorophenoxy | An ortho-substituted phenyl ring was found to be favorable for antitumor activity. | nih.gov |

| Arylisothiocyanato Analogues | 3-Fluorophenoxy | The 3-fluoro B-ring analogue showed lower binding affinity compared to the non-halogenated version. | nih.gov |

| Pyran Derivatives | 2-Chloro-4-fluorophenoxy | These derivatives were synthesized and tested for herbicidal activity. | mdpi.com |

| Fluorinated D-homosteroids | 2,6-Difluoro & 2,3,5,6-Tetrafluoro | The fluorine substitution pattern was shown to control the stereochemical outcome of the cycloaddition reaction. | rsc.org |

Modifications of the Ether Linkage

The ether linkage (-O-) in the this compound scaffold is a frequent target for modification to explore its impact on the molecule's conformational flexibility and chemical stability. Researchers replace the oxygen atom with other atoms or functional groups to create bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

A prominent study in this area involved the synthesis of a series of analogues where the ether linkage (X=O) was systematically replaced by a methylene (B1212753) bridge (X=CH₂), an amine (X=NH), a methylated amine (X=NCH₃), a sulfur atom (X=S), or a sulfonyl group (X=SO₂). nih.gov This approach allows for a detailed investigation of how changes in bond angles, bond lengths, and hydrogen-bonding capacity at the linker position affect biological activity. The synthesis of these varied linkages requires distinct chemical pathways, often starting with appropriately substituted nitrophenols or other precursors that are then subjected to reduction and protection/deprotection sequences before coupling with the rest of the molecule. nih.gov

Table 2: Bioisosteric Replacements for the Ether Linkage

| Original Linkage (X=) | Replacement Linkage (X=) | Rationale for Modification | Reference(s) |

| Ether (-O-) | Methylene (-CH₂-) | Alter steric bulk and remove hydrogen bond acceptor capability. | nih.gov |

| Ether (-O-) | Amine (-NH-) | Introduce hydrogen bond donor capability and alter bond angles. | nih.gov |

| Ether (-O-) | N-Methylamine (-NCH₃-) | Introduce a bulkier, non-hydrogen-bonding donor group. | nih.gov |

| Ether (-O-) | Thioether (-S-) | Increase lipophilicity and alter bond length/angle compared to ether. | nih.gov |

| Ether (-O-) | Sulfonyl (-SO₂-) | Introduce a bulky, polar, hydrogen bond accepting group. | nih.gov |

Heterocyclic Ring Incorporations and Fused Systems

A major strategy in medicinal chemistry is the incorporation of heterocyclic rings to constrain the conformation of a molecule, introduce new interaction points, or modify its physicochemical properties. For analogues of this compound, piperazine (B1678402), piperidine, and azetidine (B1206935) rings have been widely used.

Piperazine and Piperidine Derivatives

Piperazine and piperidine rings are six-membered heterocycles that are prevalent in many classes of pharmaceuticals. nih.govmdpi.com Their incorporation into the this compound structure has led to the development of numerous derivatives with diverse biological activities. nih.govontosight.ai

In one approach, the propylamine chain is replaced or extended to include a piperazine ring. For example, a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines were synthesized by coupling a fluoxetine-like scaffold with various functionalized piperazines. nih.gov The synthesis typically involves nucleophilic substitution reactions where the nitrogen of the piperazine ring attacks an electrophilic carbon on the phenoxy-containing side chain. ontosight.ainih.gov This hybridization aims to combine the properties of two different pharmacophores into a single molecule. nih.gov

Similarly, piperidine derivatives have been created, such as 4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine (B10843296) and 2-(4-chlorobenzylamino)-3-cyano-4-[4-(4-fluorophenoxy) piperidin-1-yl]quinoline. idrblab.netidrblab.netgoogleapis.com The synthesis of such complex molecules can involve multi-step sequences. mdpi.com The piperidine ring serves as a rigid scaffold that positions the fluorophenoxy group in a specific orientation relative to other parts of the molecule. mdpi.comresearchgate.net

Table 3: Examples of Piperazine and Piperidine Derivatives

| Heterocycle | Example Compound Name | Synthetic Strategy | Reference(s) |

| Piperazine | 1-[2-(4-Fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine | Coupling of a fluoxetine (B1211875) congener with a functionalized piperazine. | nih.gov |

| Piperazine | 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide | Nucleophilic substitution between a substituted benzhydryl piperazine and a bromomethyl derivative. | nih.gov |

| Piperidine | 4-(2-(4-Fluorophenoxy)-4-methylphenyl)piperidine | Listed as a derivative in chemical databases. | idrblab.netidrblab.net |

| Piperidine | 2-(4-chlorobenzylamino)-3-cyano-4-[4-(4-fluorophenoxy) piperidin-1-yl]quinoline | Multi-step synthesis involving the construction of the quinoline core followed by substitution with the fluorophenoxy-piperidine moiety. | googleapis.com |

Azetidine Derivatives

Azetidines are four-membered heterocyclic rings that have gained attention in drug discovery as they can provide unique three-dimensional structures. nih.gov While less common than six-membered rings, their incorporation offers a way to create more rigid analogues with distinct structural and electronic properties. google.com

The synthesis of azetidine derivatives bearing a fluorophenoxy group has been reported. For instance, a patent describes the preparation of 3-phenoxy-1-azetidines, including 3-[3-(fluoro)phenoxy]azetidine. google.com Another synthetic approach involves the cycloaddition reaction of a Schiff base with chloroacetyl chloride to form an azetidine-2-one (β-lactam) ring. ijper.org This method has been used to create compounds like 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide. ijper.org

These synthetic routes demonstrate the feasibility of incorporating the fluorophenoxy motif into the strained four-membered azetidine system, opening avenues for developing novel analogues with constrained conformations. nih.govnih.govmdpi.com

General Design Principles for Novel Analogues

The design of novel analogues of this compound is guided by several established principles derived from extensive structure-activity relationship (SAR) studies. These principles aim to optimize the molecule's interaction with its biological target, improve its pharmacokinetic profile, and reduce off-target effects.

Hybrid Pharmacophore Design : A successful strategy involves combining the structural features of this compound or its congeners with the pharmacophore of another agent to create a hybrid molecule. This approach has been used to merge an SSRI-like scaffold with a piperazine-class drug, with the goal of creating a compound with an improved side-effect profile. nih.gov

Bioisosteric Replacement : As discussed in section 5.3.2, the systematic replacement of key functional groups (like the ether linkage) with bioisosteres (e.g., -S-, -CH₂-, -NH-) is a fundamental design principle. nih.gov This allows for the fine-tuning of electronic and steric properties to enhance potency or selectivity.

Conformational Constraint : The introduction of cyclic structures, such as piperidine or azetidine rings, serves to rigidify the molecule. mdpi.comnih.gov This reduces the number of possible conformations, which can lead to higher binding affinity by locking the molecule into its bioactive conformation and reducing the entropic penalty of binding.

Strategic Fluorine Positioning : The location of the fluorine atom is a critical design element. Shifting the fluorine from the para to the ortho position has been shown to enhance metabolic stability and, in some cases, biological activity. nih.gov This highlights the importance of exploring different substitution patterns on the aromatic ring.

Exploration of Hydrophobic Regions : SAR studies on related compounds have suggested that introducing additional hydrophobic regions can enhance binding to the target protein. researchgate.net This can be achieved by adding lipophilic substituents to various parts of the molecular scaffold.

By applying these principles, researchers can rationally design new analogues of this compound with potentially improved therapeutic properties.

Theoretical Foundations of Structure-Activity Relationships

The premise of SAR is that a molecule's activity is determined by its structural characteristics, such as molecular shape, size, electronic distribution, and the presence of specific functional groups. numberanalytics.com These factors dictate how a molecule interacts with its environment, be it a biological receptor or another chemical species. numberanalytics.comoncodesign-services.com One of the earliest theoretical models used to explain these interactions is the "lock and key" model, which posits that a molecule's activity depends on its ability to fit into a specific binding site. numberanalytics.com

SAR analyses aim to extract and maximize the knowledge gained from structure-activity observations. drugdesign.org This involves identifying which molecular fragments are essential for activity and which can be modified. drugdesign.org The results help guide the synthesis of new analogues to optimize properties and identify lead compounds for further study. drugdesign.org The key considerations in SAR studies include the molecule's carbon skeleton, stereochemistry, and the nature of its substituents. slideshare.net

SAR of this compound Analogues for Modulatory Chemical Properties

The introduction of fluorine into a molecule is a widely used strategy in chemical design to modulate molecular properties. nih.gov Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule, impacting properties like pKa, dipole moment, and chemical stability. tandfonline.comacs.org The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which often enhances the metabolic stability of a compound by blocking sites susceptible to oxidation. bohrium.comnih.gov

In the context of this compound, the fluorine atom on the phenoxy group has several key effects:

Electronic Properties : As a strongly electron-withdrawing group, fluorine modifies the electron density of the aromatic ring. acs.org This can influence the acidity or basicity of nearby functional groups, such as the amine in the propylamine chain, which in turn can affect pharmacokinetic properties. bohrium.comnih.gov

Binding Affinity : Fluorine can enhance binding affinity to target proteins. tandfonline.combohrium.com This can occur through various nonbonding interactions, including dipole-dipole interactions and, in some cases, the formation of weak hydrogen bonds. bohrium.com

Lipophilicity : Fluorine substitution can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor for membrane permeability. bohrium.com The strategic placement of fluorine can fine-tune this property to improve bioavailability. tandfonline.com

Research on fluoxetine analogues, such as 1-(3-(4-fluorophenoxy)-3-phenylpropyl) piperidine, has demonstrated the potent activity that can be achieved with the 4-fluorophenoxy moiety. japsonline.comresearchgate.net Similarly, studies on other phenoxy-containing compounds have highlighted the importance of the 4-fluorophenyl group for achieving desired properties, including higher microsomal stability. nih.gov

The propylamine side chain is a critical functional component in many biologically active compounds. ontosight.aiinnospk.com Propargylamines, a related class, are recognized as important motifs in drug discovery due to their multifunctionality. researchgate.net The propylamine chain in this compound contributes significantly to its chemical identity and interactions.

The key features of the propylamine chain include:

Basicity and Nucleophilicity : The primary amine group is basic and nucleophilic, allowing it to form salts (e.g., hydrochloride salts) that can enhance solubility and stability. ontosight.ai This group is often a key point of interaction with biological targets or other chemical species.

Flexibility and Conformation : The three-carbon chain provides rotational flexibility, allowing the molecule to adopt various conformations. This flexibility is crucial for orienting the key functional groups (the amine and the fluorophenoxy ring) in the optimal position for interaction. The specific conformation can be influenced by substituents on the chain or by the environment.

Linker Function : The propyl chain acts as a linker or spacer between the aromatic fluorophenoxy group and the terminal amine group. The length and nature of this linker are critical for determining the distance and spatial relationship between these two key pharmacophoric elements.

In various tricyclic scaffolds, an N-propylamine side chain has been shown to be a key component for inhibitory activity against certain enzymes. researchgate.net

Substituents on both the aromatic ring and the aliphatic chain of this compound analogues can profoundly influence their chemical behavior. numberanalytics.comucsb.edu These effects are generally categorized as inductive and resonance effects. libretexts.org

Aromatic Substituents : Adding or changing substituents on the phenoxy ring alters its electronic properties. Electron-donating groups (like alkyl or methoxy groups) increase the electron density of the ring, making it more nucleophilic. libretexts.orglumenlearning.com Conversely, electron-withdrawing groups (like nitro or cyano groups) decrease the ring's electron density. numberanalytics.comlumenlearning.com These changes can affect the reactivity of the ring and the pKa of the entire molecule.

Aliphatic Substituents : Modifications to the propylamine chain, such as adding substituents at the α-position (the carbon attached to the amine), can have significant steric and electronic effects. nih.gov As observed in related phenoxyacetamide inhibitors, even small changes like adding a methyl group at the α-position can impact activity. nih.gov

The following table summarizes SAR findings from a study on related phenoxyacetamide inhibitors, illustrating the impact of various substituents.

| Compound/Modification | Position of Change | Observation/Effect on Activity | Reference |

| 2,4-dichlorophenoxy vs. 4-fluorophenoxy | Aromatic Ring | 4-fluorophenyl analogs showed higher microsomal stability. | nih.gov |

| Substitution at α-position | Propyl Chain | The α-position of the amide is sensitive to substituent variation. | nih.gov |

| Piperonylamine vs. other amines | Amine Group | Different amine groups were coupled to the acid to produce a range of amides with varying properties. | nih.gov |

| Ester or Hydrazide formation | Linker | The core acid was used to synthesize esters, hydrazides, and hydroxamates, exploring different linker functionalities. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Optimization

While SAR provides qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure and a specific property. neovarsity.orguclouvain.be QSAR models are statistical or machine learning-based regression or classification models that relate predictor variables (molecular descriptors) to a response variable (the chemical or biological activity). wikipedia.org The fundamental assumption is that variations in a compound's activity can be correlated with changes in its molecular features. longdom.orgneovarsity.org

QSAR plays a crucial role in modern chemical design by enabling the prediction of properties for new, untested compounds, thereby prioritizing synthesis and testing efforts. neovarsity.org

Development of Predictive Models for Chemical Properties

The development of a robust QSAR model is a systematic process that involves several critical steps. nih.govnih.gov These steps are designed to ensure the model is statistically sound, predictive, and reliable. epa.govbasicmedicalkey.com

The general workflow for QSAR model development is outlined below:

| Step | Description | Key Considerations | Reference |

| 1. Data Set Preparation | Curation of a dataset of compounds with known activities. | Data quality is crucial. Structures must be correctly represented, and outliers should be identified and handled. | nih.gov |

| 2. Descriptor Calculation | Generation of numerical descriptors that represent the physicochemical properties and structural features of the molecules. | Descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). | uclouvain.bewikipedia.org |

| 3. Variable Selection | Selection of a subset of the most relevant descriptors that correlate with the activity. | This step reduces model complexity and prevents overfitting. Techniques include partial least squares (PLS). | nih.gov |

| 4. Model Construction | Building a mathematical model using statistical or machine learning algorithms to link the selected descriptors to the activity. | Models can be linear (e.g., Multiple Linear Regression - MLR) or non-linear (e.g., k-Nearest Neighbors, Neural Networks, Gene Expression Programming). | neovarsity.orgijsdr.orgfrontiersin.org |

| 5. Model Validation | Rigorous assessment of the model's robustness and predictive power. | Internal validation (e.g., cross-validation) assesses performance on the training data. basicmedicalkey.comExternal validation tests the model on an independent set of compounds to evaluate its real-world predictive ability. ijsdr.orguniroma1.it | |

| 6. Defining Applicability Domain | Defining the chemical space in which the model can make reliable predictions. | This ensures the model is only used for compounds similar to those it was trained on. | nih.govepa.gov |

Predictive QSAR models have been successfully developed for various classes of compounds, including quinoline derivatives and 4-phenylpiperidines, to predict their biological activities and guide the design of new, more potent analogues. nih.govnih.gov Such models provide a powerful in-silico tool to accelerate the optimization of lead compounds in chemical and materials science. neovarsity.org

Application of Molecular Descriptors in QSAR for Fluorophenoxypropylamines

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational and statistical approach that moves beyond the qualitative observations of SAR. drugdesign.orggardp.orgcollaborativedrug.com It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological or chemical activity. nih.gov This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. nih.gov For the class of fluorophenoxypropylamines, including this compound, QSAR models are instrumental in predicting their potential activities and guiding the synthesis of more effective or specialized molecules.

Molecular descriptors can be broadly categorized into several classes, each providing unique insights into the molecule's characteristics. These include:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: Calculated from the 3D structure of the molecule, these descriptors provide information about the spatial arrangement of atoms.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: This category includes properties like lipophilicity (logP), molar refractivity, and polar surface area, which are crucial for understanding a compound's behavior in biological systems or material matrices.

In the context of fluorophenoxypropylamines, several molecular descriptors are particularly relevant for developing robust QSAR models. The presence of the fluorine atom, for instance, significantly influences the electronic properties of the phenyl ring through its high electronegativity. nih.gov This can be quantified by descriptors related to partial atomic charges and electrostatic potential. The propylamine side chain contributes to the molecule's flexibility and basicity, which can be captured by descriptors of molecular shape and proton affinity.

The development of a QSAR model for fluorophenoxypropylamines typically involves the following steps:

Data Set Selection: A series of structurally related fluorophenoxypropylamine analogs with experimentally determined biological or chemical activity data is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of 2-(4-Fluorophenoxy)propylamine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For this compound, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Key parameters that can be obtained from DFT studies include:

Optimized Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods are generally more computationally expensive than DFT but can provide more accurate results for certain properties.

In the context of this compound, ab initio calculations can be used to investigate reaction mechanisms and predict the transition states and activation energies for various chemical transformations. For example, these methods could be used to study the N-alkylation or acylation reactions of the primary amine group, providing a detailed understanding of the reaction coordinates and the structures of intermediates and transition states. A computational study of the dehydrogenation reaction of trans-propylamine has been performed using density functional method (DFT) and CBS-QB3 calculations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of this compound.

Key applications of MD simulations for this compound include:

Conformational Sampling: Identifying the most stable conformations of the molecule in different environments, such as in a vacuum or in a solvent.

Solvent Effects: Understanding how the presence of a solvent influences the molecule's structure and dynamics.

Thermodynamic Properties: Calculating properties such as the free energy of binding to a biological target.

In Silico Screening and Design of Novel Derivatives

In silico screening involves the use of computational methods to identify promising drug candidates from large virtual libraries of compounds. nih.govresearchgate.netrsc.org For this compound, this approach can be used to design and evaluate novel derivatives with improved properties, such as enhanced biological activity or better pharmacokinetic profiles.

The process typically involves:

Library Generation: Creating a virtual library of derivatives by modifying the structure of this compound.

Molecular Docking: Predicting the binding mode and affinity of the derivatives to a specific biological target, such as an enzyme or a receptor.

ADME Prediction: Estimating the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives to assess their drug-likeness.

Table 2: In Silico ADME Prediction for Designed Derivatives of this compound

| Derivative | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |

| Derivative A | 183.22 | 2.1 | 2 | 2 | High |

| Derivative B | 225.28 | 2.8 | 2 | 3 | High |

| Derivative C | 257.31 | 3.5 | 1 | 3 | Moderate |

Note: The data in this table is for illustrative purposes and represents the type of output from in silico ADME prediction tools.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculated shifts can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the IR spectrum can be calculated using DFT. researchgate.net This can help in assigning the vibrational modes observed in the experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) - CH₂ | 3.1 |

| ¹³C NMR | Chemical Shift (ppm) - C-F | 158 |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3400 |

| UV-Vis | λmax (nm) | 275 |

Note: This table contains hypothetical data to illustrate the output of computational spectroscopic predictions.

Role As a Key Chemical Intermediate in Advanced Applications

Precursor in Agrochemical Formulations

The structural motifs within 2-(4-Fluorophenoxy)propylamine make it a valuable precursor in the synthesis of modern agrochemical products. The fluorophenoxy component is a common feature in a number of potent herbicides and pesticides, and the propylamine (B44156) group provides a reactive handle for further chemical modifications.

This compound serves as a key building block in the synthesis of certain herbicides, particularly those within the aryloxyphenoxypropionate class. These herbicides are known for their effectiveness in controlling grass weeds in broadleaf crops. The synthesis typically involves the reaction of the amine group of this compound with a suitable carboxylic acid or its derivative, which contains the core structure of the active herbicidal molecule.

While specific, publicly documented examples detailing the synthesis of commercial herbicides using this compound are not abundant, the general synthetic strategies for related compounds illustrate its potential role. For instance, the synthesis of aryloxyphenoxypropionate herbicides often involves the coupling of a phenoxy derivative with a chiral propionic acid moiety. The amine functionality of this compound allows for the formation of amide linkages, leading to a diverse range of potential herbicidal compounds.

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy. Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding to target enzymes in weeds and pests. It can also improve the metabolic stability of the compound, prolonging its activity in the field.

Table 1: Key Moieties of this compound and Their Significance in Agrochemicals

| Moiety | Chemical Structure | Significance in Agrochemicals |

| 4-Fluorophenoxy | Contributes to herbicidal and pesticidal activity; enhances metabolic stability. | |

| Propylamine | Provides a reactive site for further chemical modifications and the formation of amide or other linkages. |

Building Block in Materials Science

In the realm of materials science, the distinct chemical features of this compound position it as a valuable monomer or intermediate for the synthesis of high-performance polymers and functional coatings. The aromatic and fluorinated portions of the molecule can impart desirable properties such as thermal stability, chemical resistance, and specific surface characteristics.

Amines are fundamental building blocks in the synthesis of various polymers, most notably polyamides. While direct examples of polymerization using this compound are not extensively documented in public literature, its structural similarity to other amine monomers used in the production of fluorinated polyamides suggests its potential in this area. Fluorinated polyamides are a class of high-performance polymers known for their excellent thermal stability, chemical inertness, and low dielectric constants, making them suitable for applications in the electronics and aerospace industries.

The synthesis of polyamides typically involves the condensation reaction between a diamine and a dicarboxylic acid (or its derivative). A monofunctional amine like this compound could be used as a chain-terminating agent to control the molecular weight of the polymer or could be incorporated into the polymer backbone if it were part of a larger diamine monomer.

The amine group in this compound makes it a candidate as a curing agent for epoxy resins. Epoxy resins are a versatile class of thermosetting polymers widely used in high-performance coatings, adhesives, and composites. The curing process involves the reaction of the epoxy groups of the resin with a curing agent, which is often a polyamine, to form a cross-linked polymer network.

The incorporation of the fluorophenoxy group from this compound into an epoxy coating could confer beneficial properties such as hydrophobicity (water repellency), chemical resistance, and UV stability. These characteristics are highly desirable for protective coatings used in harsh environments. While specific formulations of functional coatings based on this compound are proprietary, the fundamental chemistry of epoxy curing agents provides a clear pathway for its application in this field.

Table 2: Potential Applications of this compound in Materials Science

| Application | Potential Role of this compound | Resulting Material Properties |

| Polymer Synthesis | Monomer or chain terminator in polyamide synthesis. | Enhanced thermal stability, chemical resistance, and low dielectric constant. |

| Functional Coatings | Curing agent for epoxy resins. | Improved hydrophobicity, chemical resistance, and UV stability. |

Intermediate in Broad Organic Synthesis

Beyond its specific applications in agrochemicals and materials science, this compound is a versatile intermediate in general organic synthesis. Its primary amine functionality allows it to participate in a wide array of chemical transformations, making it a valuable tool for the construction of complex organic molecules.

The amine group of this compound is nucleophilic, meaning it can readily react with a variety of electrophilic compounds. This reactivity is central to its utility in organic synthesis. For example, it can undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and can participate in reductive amination reactions with aldehydes and ketones to form secondary amines.

Furthermore, as this compound is a chiral molecule (assuming it is in an enantiomerically pure form), it has the potential to be used as a chiral auxiliary or a resolving agent in asymmetric synthesis. Chiral auxiliaries are used to control the stereochemistry of a reaction, leading to the formation of a single desired enantiomer of a product. Chiral resolving agents are used to separate a racemic mixture of a compound into its individual enantiomers. The use of chiral amines in these roles is a well-established strategy in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry is critical.

Table 3: Common Organic Reactions Involving Primary Amines Like this compound

| Reaction Type | Reactant | Product |

| Acylation | Acid Chloride | Amide |

| Alkylation | Alkyl Halide | Secondary Amine |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine |

| Nucleophilic Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

Applications in Analytical Chemistry as a Reagent

Due to the limited specific research available for this compound, its applications in analytical chemistry are not well-documented. However, based on the general reactivity of similar amine compounds, its potential use as a reagent in analytical chemistry can be extrapolated. Primary amines are known to undergo a variety of chemical reactions that can be utilized for analytical purposes.

One potential application lies in its use as a derivatizing agent in chromatography. Amines can react with various reagents to form derivatives that are more volatile or more easily detectable. For instance, it could be used to derivatize acidic compounds to facilitate their separation and quantification by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The presence of the fluorophenoxy group could enhance detection by electron capture detectors (ECD) in GC or by fluorescence detectors in HPLC.

Furthermore, as a chiral compound, this compound has the potential to be used as a chiral resolving agent. Enantiomers of a racemic mixture can be separated by reacting them with an enantiomerically pure resolving agent, such as a single enantiomer of this compound, to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. While this is a common technique for separating enantiomers, the specific use of this compound for this purpose has not been reported in the available literature.

It is important to note that these applications are based on the known reactivity of similar chemical structures and the general principles of analytical chemistry. Specific research and detailed findings on the use of this compound as an analytical reagent are not currently available.

Analytical Methodologies for 2 4 Fluorophenoxy Propylamine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of pharmaceutical intermediates and related substances, offering powerful separation capabilities. For 2-(4-Fluorophenoxy)propylamine, both high-performance liquid chromatography and gas chromatography-mass spectrometry are principal methods for its separation and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common modality, where the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.

The separation is typically achieved on octadecylsilane (C18) or octylsilane (C8) columns. chromatographyonline.com For compounds containing fluorine, specialized fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity and enhanced retention due to specific interactions with the fluorinated analyte. chromatographyonline.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control pH and ensure the amine is in a consistent ionic state. ub.edu Detection is commonly performed using a UV-Vis detector, as the fluorophenoxy group acts as a chromophore. nih.gov The identification and quantification of analytes are achieved by comparing their retention times and peak areas against those of known standards. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at ~270-280 nm |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile compounds. researchgate.net While primary amines can be analyzed directly, they often exhibit poor peak shape and column adsorption. To mitigate these issues, chemical derivatization is frequently employed to convert the amine into a more volatile and less polar derivative. researchgate.net Common derivatizing agents include silylating reagents, which replace the active hydrogens on the amine with trimethylsilyl (TMS) groups. nist.gov

The separation is performed on a capillary column, often with a nonpolar stationary phase like dimethylpolysiloxane. The mass spectrometer detects the separated compounds, which are identified based on their unique mass spectra. For alkylamines, a characteristic fragmentation pattern is α-cleavage, where the C-C bond nearest the nitrogen atom breaks, yielding a resonance-stabilized, nitrogen-containing cation. openstax.org

Table 2: Typical GC-MS Parameters and Expected Fragments

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Fragments | Molecular ion (M+), fragments from α-cleavage |

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic methods provide critical information about a molecule's structure and are invaluable for confirming its identity and assessing its purity.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. youtube.com This technique is particularly useful for molecules containing chromophores—parts of a molecule that absorb light. libretexts.org In this compound, the fluorinated benzene ring is the primary chromophore.

The absorption of UV light causes electrons in π orbitals or non-bonding lone pair orbitals to be excited to higher energy anti-bonding orbitals (π*). youtube.com The resulting spectrum is typically a broad band, plotted as absorbance versus wavelength. researchgate.net While not highly specific for detailed structural elucidation on its own, UV-Vis spectroscopy is excellent for quantitative analysis using the Beer-Lambert law and for confirming the presence of the aromatic chromophore. researchgate.net Solvents like ethanol, methanol, or n-hexane are commonly used as they are transparent in the relevant UV region. researchgate.net

Table 3: Expected UV-Vis Absorption for this compound

| Chromophore | Transition Type | Expected λmax (nm) |

|---|---|---|

| 4-Fluorophenoxy | π → π* | ~270 - 280 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations.

For this compound, the FT-IR spectrum provides a unique fingerprint. Key diagnostic peaks include the N-H stretching vibrations characteristic of a primary amine, which appear as a pair of bands. openstax.org Other important absorptions include C-H stretches from the alkyl and aromatic parts of the molecule, C=C stretches from the aromatic ring, the C-O-C stretch of the ether linkage, and the C-F stretch. orgchemboulder.com

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) openstax.org |